Perfluoro-2-butyltetrahydrofuran

Description

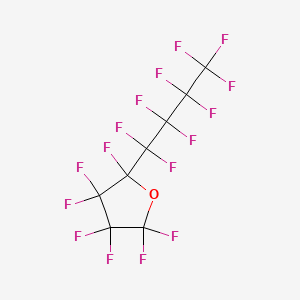

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(10,4(15,16)7(20,21)22)2(11,12)6(19)3(13,14)5(17,18)8(23,24)25-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJQJMIEZVMYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871632 | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-36-4, 40464-54-8 | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocarbon 77 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040464548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-butyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluorotetrahydro(nonafluorobutyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-2-BUTYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL8VN7XHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluoro-2-butyltetrahydrofuran structural isomers and properties

An In-Depth Technical Guide to Perfluoro-2-butyltetrahydrofuran: Structural Isomers, Properties, and Advanced Applications

Abstract

Perfluoro-2-butyltetrahydrofuran (PFBTHF), a prominent member of the perfluorinated cyclic ether family, presents a unique confluence of chemical inertness, thermal stability, and distinct physicochemical properties. Commercially available as an isomeric mixture, often under trade names like FC-75, its utility spans from high-performance heat transfer fluids to specialized solvents in niche chemical synthesis.[1][2] This guide provides a comprehensive technical exploration of PFBTHF, focusing on the structural nuances of its isomers, their collective properties, and the advanced analytical methodologies required for their characterization. We delve into the causality behind experimental choices for synthesis and analysis, offering field-proven insights for researchers, scientists, and professionals in drug development who may leverage such compounds for their unique capabilities.

Introduction: The Landscape of Perfluorinated Ethers

Perfluorinated compounds (PFCs) are distinguished by the substitution of all hydrogen atoms with fluorine on a carbon backbone. This extensive fluorination imparts exceptional properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic characteristics.[3][4] Within this class, perfluorinated ethers, such as PFBTHF, incorporate an ether linkage, which can introduce subtle changes in polarity and flexibility compared to their perfluoroalkane counterparts.[5]

PFBTHF (C₈F₁₆O) is a fully fluorinated analog of 2-butyltetrahydrofuran.[6][7] Its primary significance lies in its performance as a dielectric fluid and heat transfer agent. However, for the scientific research and pharmaceutical community, its potential as an inert reaction medium, a component in gas-carrying emulsions, or a specialized solvent for fluorinated reagents and drug molecules is of growing interest.[2][8] Understanding the isomeric composition of this compound is critical, as subtle structural variations can influence physical properties and interactions at a molecular level.

Structural Isomerism: Deconstructing Perfluoro-2-butyltetrahydrofuran

The synthesis of PFBTHF, typically through electrochemical fluorination, is not stereospecific and results in a mixture of isomers.[9][10][11] The core structure of 2-butyltetrahydrofuran contains two chiral centers: one at the C2 position of the tetrahydrofuran ring (where the butyl group is attached) and another at the C5 position. The perfluorination process preserves this stereochemical potential.

Consequently, PFBTHF exists as a group of stereoisomers.[1] The presence of two chiral centers gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers (diastereomeric pairs).

Sources

- 1. perfluoro-2-butyltetrahydrofuran - Wikidata [wikidata.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Unique physicochemical properties of perfluorinated compounds and their bioconcentration in common carp Cyprinus carpio L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Perfluoroether - Wikipedia [en.wikipedia.org]

- 6. Buy Perfluoro-2-butyltetrahydrofuran (EVT-3561714) | 40464-54-8 [evitachem.com]

- 7. Perfluoro-2-butyltetrahydrofuran | C8F16O | CID 78976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Application of perfluoropolyether elastomers in microfluidic drug metabolism assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. 335-36-4 CAS MSDS (PERFLUORO-2-BUTYLTETRAHYDROFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. fluoryx.com [fluoryx.com]

Foreword: The Strategic Imperative of Perfluorinated Compounds

An In-Depth Technical Guide to the Synthesis and Purification of Perfluoro-2-butyltetrahydrofuran

Perfluoro-2-butyltetrahydrofuran (PBTF), a prominent member of the perfluorinated compounds (PFCs) family, stands out for its exceptional chemical inertness, thermal stability, high dielectric strength, and unique solvency characteristics.[1][2] These properties make it an indispensable material in advanced applications ranging from high-performance heat transfer fluids in the electronics and aerospace industries to stable lubricants and reaction media in aggressive chemical environments.[2][3][4] For researchers and drug development professionals, its utility can extend to specialized solvent systems and as a building block in the synthesis of complex fluorinated molecules.

This guide provides a comprehensive, field-proven exploration of the synthesis and purification of Perfluoro-2-butyltetrahydrofuran. Moving beyond a mere recitation of steps, we will delve into the fundamental principles governing the chosen methodologies, the rationale behind critical process parameters, and the self-validating systems required for achieving high-purity PBTF suitable for the most demanding applications.

Part 1: The Cornerstone of Synthesis - Electrochemical Fluorination (ECF)

The industrial production of PBTF and similar perfluorinated substances is dominated by electrochemical fluorination (ECF), a technique pioneered by Joseph H. Simons in the 1930s.[5][6] The Simons Process remains one of the most effective, albeit challenging, methods for the exhaustive replacement of carbon-hydrogen bonds with carbon-fluorine bonds.[7]

The Causality of the Simons Process

The core of the Simons Process is the electrolysis of an organic substrate—in this case, 2-butyltetrahydrofuran—dissolved in anhydrous hydrogen fluoride (aHF).[5] AHF serves a dual role as both the solvent and the fluorine source. The process is not a direct fluorination by elemental fluorine but rather a complex free-radical mechanism initiated at the anode.

Why this method? Direct fluorination with F₂ gas is notoriously aggressive, often leading to fragmentation and charring of the organic substrate due to the high exothermicity of the reaction.[8][9] ECF provides a more controlled, albeit lower-yield, pathway to perfluorination by generating the fluorinating species in situ at the electrode surface.[6] The process operates in an electrochemical cell, typically with a nickel anode, which is crucial for the reaction's success.[5][6] Nickel forms a passivating layer of nickel fluoride on its surface that is conductive and facilitates the fluorination process while resisting corrosion from the highly aggressive aHF medium.

Experimental Workflow: From Hydrocarbon to Fluorocarbon

The transformation of 2-butyltetrahydrofuran into its perfluorinated analog is a systematic process involving careful preparation, reaction control, and product recovery.

Caption: Overall workflow for PBTF synthesis via the Simons ECF process.

Key Parameters and Their Scientific Rationale

Success in ECF hinges on the meticulous control of several interdependent parameters.

| Parameter | Typical Value | Rationale & Expert Insight |

| Cell Voltage | 5 - 6 V | This potential is sufficient to initiate the fluorination process without causing excessive current, which can lead to overheating and substrate degradation.[5] It balances the rate of reaction with selectivity. |

| Current Density | 10-25 mA/cm² | Higher densities can increase the rate but may promote fragmentation of the tetrahydrofuran ring or the butyl side chain, drastically reducing the yield of the desired C₈ product. |

| Temperature | 0 - 10 °C | ECF is highly exothermic. Cooling is critical to prevent the boiling of aHF (BP: 19.5 °C) and to minimize side reactions like polymerization and charring. |

| Substrate Conc. | 5 - 25 wt% | A higher concentration can increase throughput but often leads to lower conductivity of the electrolyte and increased viscosity, hindering mass transport to the anode and promoting incomplete fluorination. |

| Anode Material | Nickel (Ni) | As mentioned, Ni forms a stable, conductive NiF₂ layer that mediates the fluorination.[6] Other materials would corrode rapidly in aHF. |

Part 2: The Path to Purity - Refining Crude PBTF

The raw effluent from the ECF process is a complex mixture containing the desired Perfluoro-2-butyltetrahydrofuran, isomers (e.g., perfluoro-3-butyltetrahydrofuran), partially fluorinated intermediates, products of molecular fragmentation (e.g., perfluorobutane), and residual HF. Achieving high purity (>95%) necessitates a robust purification strategy, primarily centered on fractional distillation.

The Power of Distillation for Fluorochemicals

Fractional distillation separates chemical compounds based on differences in their boiling points. Perfluorocarbons exhibit significantly weaker intermolecular forces (van der Waals forces) compared to their hydrocarbon counterparts, resulting in lower boiling points. However, the boiling points within a mixture of fluorochemicals are often close, demanding efficient fractionation.

Self-Validation in Distillation: The trustworthiness of this protocol is established by continuous monitoring. The temperature at the distillation head must remain stable during the collection of a specific fraction, indicating that a pure component is being isolated. Any fluctuation signals a change in the composition of the vapor, meaning the fraction is mixed.

Caption: Logical flow of the fractional distillation purification process.

High-Purity Polish: Preparative Gas Chromatography

For applications requiring ultra-high purity (>99.5%) or the separation of close-boiling isomers, preparative gas chromatography (Prep-GC) can be employed. While not scalable for industrial production, it is an invaluable tool at the research and development level.

Principle of Operation: In GC, the mixture is vaporized and travels through a column containing a stationary phase.[10] Compounds separate based on their differential partitioning between the mobile gas phase and the stationary liquid phase. Perfluorinated compounds are typically analyzed using non-polar columns.[11] The separated components are then detected, and the desired fraction can be collected via a cooled trap.

Part 3: Protocols and Characterization

Detailed Protocol: Laboratory-Scale ECF Synthesis

WARNING: This procedure involves anhydrous hydrogen fluoride, which is extremely corrosive and toxic. It must be performed only by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and a full-face shield. An HF exposure response kit (calcium gluconate gel) must be immediately accessible.

-

Cell Preparation: Assemble a 250 mL laboratory-scale Simons ECF cell with a nickel anode and cathode pack (total surface area ~100 cm²). Ensure all fittings are made of HF-resistant materials (e.g., Monel, Teflon). The cell must be equipped with a cooling jacket and a gas outlet leading to a cold trap (-78 °C) and subsequent neutralization scrubber (e.g., soda lime).

-

Electrolyte Charging: Cool the cell to 0 °C. In a separate, dry, and inert atmosphere, prepare the electrolyte by slowly adding 20 g of 2-butyltetrahydrofuran to 180 g of anhydrous hydrogen fluoride (condensed into a cooled Teflon vessel).

-

Transfer: Carefully transfer the electrolyte into the ECF cell under an inert atmosphere (e.g., Nitrogen).

-

Electrolysis: Begin circulating coolant through the jacket to maintain the cell temperature at 5-10 °C. Apply a constant voltage of 5.5 V across the electrodes. Monitor the current, which should stabilize over time.

-

Reaction Monitoring: The reaction is complete when the current drops to a low, steady value, indicating consumption of the substrate. This may take 24-48 hours. Gaseous products (H₂ and volatile fluorocarbons) will continuously exit the cell.

-

Product Collection: The volatile fluorinated products, along with unreacted HF, are condensed in the -78 °C cold trap.

-

Workup: Once electrolysis is complete, slowly warm the cold trap and bubble the evolving gases through a stirred, chilled 10% aqueous solution of sodium bicarbonate to neutralize HF.

-

Isolation: Transfer the mixture to a separatory funnel. The dense, immiscible fluorocarbon phase will settle at the bottom. Separate this lower layer, which represents the crude PBTF product. Wash it with deionized water, then dry it over anhydrous magnesium sulfate.

Detailed Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask, a 30 cm Vigreux or packed column, a distillation head with a thermometer, a condenser, and a set of pre-weighed receiving flasks. Ensure all glass joints are properly sealed.

-

Charging: Charge the distillation flask with the dried crude PBTF from the synthesis step. Add a few boiling chips.

-

Fractionation:

-

Gently heat the flask using a heating mantle.

-

Collect the first fraction (low-boiling impurities) that comes over below ~100 °C.

-

As the temperature at the distillation head rises and stabilizes at approximately 101-103 °C, switch to a new receiving flask. This is the main PBTF fraction.[1]

-

Continue collecting this fraction as long as the head temperature remains stable.

-

If the temperature rises further or becomes unstable, switch to a third flask to collect the high-boiling fraction.

-

-

Analysis: Analyze all collected fractions using GC-MS to determine their composition and purity. Combine fractions with the desired purity level.

Product Characterization

The identity and purity of the final product must be unequivocally confirmed.

| Technique | Expected Result for Perfluoro-2-butyltetrahydrofuran |

| GC-MS | A major peak in the gas chromatogram corresponding to C₈F₁₆O. The mass spectrum will show a molecular ion peak (m/z 416) and characteristic fragmentation patterns for perfluorinated compounds.[4][12] |

| ¹⁹F NMR | A complex spectrum with multiple signals corresponding to the different fluorine environments on the tetrahydrofuran ring and the perfluorobutyl side chain. The absence of signals in the C-H region of ¹H NMR is critical. |

| FTIR | Strong absorbance bands in the 1100-1300 cm⁻¹ region, characteristic of C-F bond stretching. A complete absence of C-H stretching bands (~2850-3000 cm⁻¹) confirms perfluorination.[4] |

Conclusion

The synthesis and purification of Perfluoro-2-butyltetrahydrofuran is a technically demanding process that epitomizes the challenges and rewards of modern organofluorine chemistry. The Simons Electrochemical Fluorination process, while requiring specialized equipment and stringent safety protocols, remains the most viable route for production.[7] Subsequent purification by fractional distillation is essential for removing isomers and byproducts to achieve the high purity required for advanced applications.[13][14] The protocols and scientific rationale detailed in this guide provide a robust framework for researchers and developers to produce and validate this critical fluorochemical, enabling further innovation in materials science, electronics, and beyond.

References

-

Wikipedia. (2023). Electrochemical fluorination. Retrieved from [Link]

-

Grokipedia. (n.d.). Electrochemical fluorination. Retrieved from [Link]

-

Defense Technical Information Center. (1974). Direct Fluorination of Organic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. Retrieved from [Link]

-

Varlet, V., et al. (2015). Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, perfluoromethyldecalin and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry. Talanta, 144, 196-203. Retrieved from [Link]

-

Ignat’ev, N. V., et al. (2005). Electrochemical fluorination (Simons process) – A powerful tool for the preparation of new conducting salts, ionic liquids and strong Brønsted acids. Journal of Fluorine Chemistry, 126(8), 1150-1159. Retrieved from [Link]

-

Dinoiu, V. (2010). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 55(6), 333-341. Retrieved from [Link]

-

Lotus Consulting. (n.d.). Measurement of Hydrofluorocarbons, Perfluorocarbons and Chlorofluorocarbons in Ambient Air by Gas Chromatography and Mass Spectrometry. Retrieved from [Link]

-

National Energy Technology Laboratory. (n.d.). COLLECTION AND ANALYSIS OF PERFLUOROCARBON TRACER COMPOUNDS. Retrieved from [Link]

- Google Patents. (2021). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct....

-

Kucheryna, A., et al. (2003). Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. ECS Meeting Abstracts, MA 2003-01, 1113. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characteristics of the perfluorinated compounds. Retrieved from [Link]

- Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. Argonne National Laboratory.

-

National Center for Biotechnology Information. (2013). PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY. Retrieved from [Link]

-

UNT Digital Library. (1961). Purification of Fluorine by Distillation. Retrieved from [Link]

-

MDPI. (2021). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluorinated compound. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Exposure Characterization - Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS). Retrieved from [Link]

-

PubChem. (n.d.). Perfluoro-2-butyltetrahydrofuran. Retrieved from [Link]

-

SciSpace. (1961). Purification of Fluorine by Distillation. Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

HathiTrust Digital Library. (1961). Catalog Record: Purification of fluorine by distillation. Retrieved from [Link]

- Google Patents. (1963). US3101304A - Distillation process for fluorocarbons.

-

Carl ROTH. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]

-

Dinoiu, V. (2011). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 56(5), 453-463. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Fluorination. Retrieved from [Link]

-

PubMed. (2019). Electrochemical C(sp3)-H Fluorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Fluorination for Preparation of Alkyl Fluorides. Retrieved from [Link]

-

Macherey-Nagel. (2019). Determination of Per- and Polyfluoroalkyl Substances from water samples according to ISO 21675:2019. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. Perfluoro-2-butyltetrahydrofuran | C8F16O | CID 78976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. leapchem.com [leapchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. lotusinstruments.com [lotusinstruments.com]

- 11. netl.doe.gov [netl.doe.gov]

- 12. Buy Perfluoro-2-butyltetrahydrofuran (EVT-3561714) | 40464-54-8 [evitachem.com]

- 13. Purification of Fluorine by Distillation - L. Stein, E. Rudzitis, J. L. Settle - Google Books [books.google.de]

- 14. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl Methacrylate (CAS 335-36-4) for Researchers and Drug Development Professionals

Introduction: The Unique Role of Fluorination in Methacrylate Chemistry

2,2,2-Trifluoroethyl methacrylate (TFEMA), identified by CAS number 352-87-4, is a specialty monomer that has garnered considerable attention for its ability to impart unique and desirable properties to polymers. The incorporation of a trifluoroethyl group into the methacrylate backbone results in polymers with enhanced thermal stability, chemical resistance, and distinct surface properties, such as low surface energy.[1] These characteristics make TFEMA and its corresponding polymer, poly(2,2,2-trifluoroethyl methacrylate) (pTFEMA), highly valuable in a range of applications, from advanced coatings to sophisticated biomedical devices and drug delivery vehicles.[][3] This guide offers a detailed exploration of TFEMA, from its fundamental properties to its synthesis and polymerization, with a particular focus on its emerging applications in the pharmaceutical and biomedical fields.

Core Physical and Chemical Properties of 2,2,2-Trifluoroethyl Methacrylate

A thorough understanding of the physicochemical properties of TFEMA is paramount for its effective application in research and development. The presence of the highly electronegative fluorine atoms significantly influences its molecular behavior.

| Property | Value | Source(s) |

| CAS Number | 352-87-4 | [4] |

| Molecular Formula | C6H7F3O2 | [4] |

| Molecular Weight | 168.11 g/mol | [4] |

| Appearance | Clear, colorless liquid | [] |

| Density | 1.181 g/mL at 25 °C | [5] |

| Boiling Point | 59 °C at 100 mmHg | [5] |

| Refractive Index (n20/D) | 1.361 | [5] |

| Vapor Pressure | 19.0 ± 0.2 mmHg at 25°C | [6] |

| Solubility | Miscible with common organic solvents such as acetone, ethanol, and dichloromethane. Insoluble in water. | [6] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of TFEMA. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Spectra available for structural confirmation. | [7] |

| ¹³C NMR | Spectra available for detailed structural analysis. | [7] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic peaks for the methacrylate and trifluoroethyl groups. | [7] |

| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight and fragmentation pattern. | [7] |

Synthesis of 2,2,2-Trifluoroethyl Methacrylate: A Step-by-Step Protocol

The synthesis of TFEMA is typically achieved through the esterification of methacryloyl chloride with 2,2,2-trifluoroethanol. A common and efficient method is detailed below.[][8][9]

Reaction Scheme:

Caption: Synthesis of TFEMA via esterification.

Experimental Protocol:

-

Reactor Setup: A reactor equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel is charged with thionyl chloride and a polymerization inhibitor (e.g., hydroquinone or phenothiazine).[8][9]

-

Formation of Methacryloyl Chloride: A mixture of methacrylic acid and a catalyst such as dimethylformamide (DMF) is added dropwise to the reactor while maintaining the temperature at 20-25°C. The reaction mixture is then heated to approximately 50°C and held for several hours to complete the formation of methacryloyl chloride.[8][9]

-

Esterification: A mixture of 2,2,2-trifluoroethanol and a catalyst, such as 4-dimethylaminopyridine (DMAP), is then slowly added to the reactor. The reaction temperature is controlled at around 60°C for several hours.[8][9]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with an aqueous sodium hydroxide solution. The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate. The final product, 2,2,2-trifluoroethyl methacrylate, is obtained by distillation under reduced pressure.[8][9]

Controlled Polymerization of TFEMA: The RAFT Approach

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This control is particularly valuable in the context of drug delivery applications where polymer architecture can significantly impact performance.

Workflow for RAFT Polymerization of TFEMA:

Caption: RAFT polymerization workflow for pTFEMA.

Exemplary RAFT Polymerization Protocol:

-

Reactant Preparation: In a round-bottom flask, the TFEMA monomer, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent, such as 1,4-dioxane or toluene.[10][11]

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.[10][12]

-

Polymerization: The sealed flask is then placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-70°C for AIBN) and stirred for a predetermined time to achieve the desired monomer conversion.[10][11]

-

Termination and Purification: The polymerization is quenched, often by cooling and exposure to air. The resulting polymer is then purified, typically by precipitation into a non-solvent (e.g., methanol or hexane) to remove unreacted monomer and initiator fragments.

Applications in Drug Development and Biomedical Science

The unique properties of pTFEMA make it a compelling candidate for various applications in drug development, particularly in the formulation of advanced drug delivery systems.

Ophthalmic Drug Delivery

The eye presents significant barriers to drug delivery. Polymers are increasingly being explored to create carriers that can enhance drug bioavailability and residence time.[7] While poly(2-hydroxyethyl methacrylate) (pHEMA) is a well-established biomaterial in ophthalmology, its fluorinated analog, pTFEMA, offers the potential for improved properties.[9][13] Copolymers incorporating TFEMA are being investigated for use in intraocular lenses and as components of nanoparticles for targeted drug delivery to the eye.[6]

Nanoparticles for Drug Delivery and Imaging

Polymeric nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. Copolymers of TFEMA with hydrophilic monomers like polyethylene glycol methyl ether methacrylate (PEGMEMA) can self-assemble into nanoparticles.[6] These fluorinated nanoparticles are also being explored as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), offering a non-invasive method to track the biodistribution of the drug delivery system.[6]

Influence of Hydrophobicity on Drug Release

The hydrophobicity of a polymer matrix can significantly influence the release kinetics of an encapsulated drug.[1][12][14] The trifluoromethyl groups in pTFEMA impart a high degree of hydrophobicity.[10] This property can be leveraged to control the release of both hydrophilic and hydrophobic drugs. For hydrophobic drugs, the compatibility with the pTFEMA matrix can lead to a more sustained release profile. Conversely, for hydrophilic drugs, the hydrophobic nature of the polymer can be modulated through copolymerization with hydrophilic monomers to achieve a desired release rate.

Biocompatibility Considerations

While extensive biocompatibility data for pTFEMA is still emerging, its structural similarity to the well-tolerated pHEMA suggests a favorable biocompatibility profile.[13] However, as with any new biomaterial, thorough in vitro and in vivo toxicological studies are essential to establish its safety for clinical applications. Preliminary studies on copolymers containing TFEMA have shown them to be non-toxic in certain applications.[6]

Safety and Handling

2,2,2-Trifluoroethyl methacrylate is a flammable liquid and should be handled with appropriate safety precautions. It is also classified as an irritant, and contact with skin and eyes should be avoided.[15] Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood.

Conclusion

2,2,2-Trifluoroethyl methacrylate is a versatile fluorinated monomer with a unique combination of properties that make it highly attractive for researchers and drug development professionals. Its ability to form polymers with enhanced thermal stability, chemical resistance, and tunable surface properties opens up new possibilities in the design of advanced materials for a wide range of applications. In the biomedical field, pTFEMA and its copolymers are showing promise in the development of novel drug delivery systems, particularly for ophthalmic applications and as imaging agents. As research in this area continues, a deeper understanding of the structure-property relationships and the in vivo behavior of pTFEMA-based materials will undoubtedly lead to the development of innovative and effective therapeutic solutions.

References

- Wek, K. et al. (2018). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. PMC - PubMed Central.

- El-Samaligy, M.S. et al. (1996). Polymer-based carriers for ophthalmic drug delivery. CONICET.

- Raihane, M., & Ameduri, B. (2021). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry (RSC Publishing).

-

Patsnap. (n.d.). Method for preparing 2,2,2-trifluoroethyl methacrylate. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.

-

MDPI. (n.d.). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. Retrieved from [Link]

- Armes, S. P. et al. (2021). Synthesis of Highly Transparent Diblock Copolymer Vesicles via RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate in n-Alkanes.

-

Scientific Polymer Products. (n.d.). Poly(2,2,2-trifluoroethyl methacrylate). Retrieved from [Link]

- He, S.-W. et al. (2021). Improvement of drug release and compatibility between hydrophilic drugs and hydrophobic nanofibrous composites.

-

ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl methacrylate | C6H7F3O2 | CID 9608. Retrieved from [Link]

- Qi, M. et al. (2015).

-

PubChem. (n.d.). Poly(2,2,2-trifluoroethyl methacrylate). Retrieved from [Link]

- De, S. et al. (2017). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry (RSC Publishing).

Sources

- 1. Hydrophobic Effects in the Critical Destabilization and Release Dynamics of Degradable Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2,2-Trifluoroethyl methacrylate | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoroethyl methacrylate | 352-87-4 [chemicalbook.com]

- 6. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Considerations for Polymers Used in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Polymeric micelles for ocular drug delivery: From structural frameworks to recent preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 15. Poly(2,2,2-trifluoroethyl methacrylate) - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Perfluoro-2-butyltetrahydrofuran

Introduction

Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4), a fully fluorinated derivative of 2-butyltetrahydrofuran, belongs to the class of per- and polyfluoroalkyl substances (PFAS).[1] Its chemical structure, consisting of a saturated five-membered ether ring with a perfluorobutyl side chain, imparts exceptional thermal and chemical stability. These properties make it a compound of interest in applications such as heat transfer fluids, electronic coolants, and as a solvent in specialized chemical reactions. The IUPAC name for this compound is 2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane.[1]

Molecular Structure and Spectroscopic Overview

The molecular formula of perfluoro-2-butyltetrahydrofuran is C₈F₁₆O, with a molecular weight of 416.06 g/mol .[1] A thorough understanding of its structure is fundamental to interpreting its spectroscopic data.

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1.5,1.5!"]; C4 [label="C", pos="0,1.5!"]; O [label="O", pos="-0.75,0.75!"];

C5 [label="C", pos="-1.5,0!"]; C6 [label="C", pos="-3,0!"]; C7 [label="C", pos="-4.5,0!"]; C8 [label="C", pos="-6,0!"];

C1 -- C2 -- C3 -- C4 -- O -- C1; C1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8;

F1a [label="F", pos="-0.5,-0.5!"]; F1b [label="F", pos="0.5,-0.5!"]; F2a [label="F", pos="2,-0.5!"]; F2b [label="F", pos="2.0,-0.5!"]; F3a [label="F", pos="2,2!"]; F3b [label="F", pos="2.0,2!"]; F4a [label="F", pos="-0.5,2!"]; F4b [label="F", pos="0.5,2!"]; F_on_C1 [label="F", pos="-0.5,0.5!"];

F5a [label="F", pos="-1.5,-0.5!"]; F5b [label="F", pos="-1.5,0.5!"]; F6a [label="F", pos="-3,-0.5!"]; F6b [label="F", pos="-3,0.5!"]; F7a [label="F", pos="-4.5,-0.5!"]; F7b [label="F", pos="-4.5,0.5!"]; F8a [label="F", pos="-6,-0.5!"]; F8b [label="F", pos="-6,0.5!"]; F8c [label="F", pos="-6.5,0!"];

C1 -- F1a; C1 -- F1b; C2 -- F2a; C2 -- F2b; C3 -- F3a; C3 -- F3b; C4 -- F4a; C4 -- F4b; C1 -- F_on_C1;

C5 -- F5a; C5 -- F5b; C6 -- F6a; C6 -- F6b; C7 -- F7a; C7 -- F7b; C8 -- F8a; C8 -- F8b; C8 -- F8c; }

Figure 1: Chemical structure of Perfluoro-2-butyltetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of perfluoro-2-butyltetrahydrofuran in a suitable deuterated solvent. For perfluorinated compounds, common NMR solvents like chloroform-d (CDCl₃) or acetone-d₆ are often immiscible. A more appropriate choice would be a fluorinated solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or using a sealed capillary of a standard deuterated solvent for locking.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

¹⁹F NMR Acquisition:

-

Reference the spectrum to an external standard, typically trifluorotoluene (C₆H₅CF₃) at -63.72 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is generally adequate.

-

-

¹³C NMR Acquisition:

-

Due to the presence of fluorine, carbon signals will be split into complex multiplets (C-F coupling).

-

Employ proton decoupling to simplify the spectrum if any residual protonated impurities are present.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C and the signal splitting.

-

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum of perfluoro-2-butyltetrahydrofuran is expected to be complex due to the numerous inequivalent fluorine environments and spin-spin coupling. The chemical shifts are influenced by the proximity to the oxygen atom and the position along the perfluoroalkyl chain.

| Fluorine Environment | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity | Rationale |

| -CF₃ | ~ -81 | Triplet | Terminal trifluoromethyl group, coupled to the adjacent -CF₂- group. |

| -O-CF- | ~ -130 to -150 | Multiplet | The fluorine on the carbon adjacent to the ether oxygen and the perfluorobutyl chain will be significantly deshielded and show complex splitting. |

| -CF₂- (chain) | ~ -120 to -126 | Multiplets | Fluorines on the internal methylene groups of the perfluorobutyl chain. |

| -CF₂- (ring) | ~ -120 to -135 | Multiplets | Fluorines on the tetrahydrofuran ring, with varying chemical shifts depending on their proximity to the oxygen and the perfluorobutyl substituent. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each of the eight carbon atoms, each split by coupling to the attached fluorine atoms (¹JCF) and, to a lesser extent, by fluorines on adjacent carbons (²JCF, ³JCF).

| Carbon Environment | Predicted Chemical Shift (ppm) | Expected C-F Coupling | Rationale |

| -CF₃ | ~ 118 | Large quartet (¹JCF ~ 280-300 Hz) | The terminal trifluoromethyl carbon. |

| -O-CF- | ~ 110-120 | Complex multiplet | The carbon atom of the tetrahydrofuran ring bonded to both the oxygen and the perfluorobutyl chain. |

| -CF₂- (chain & ring) | ~ 108-115 | Complex multiplets | The various perfluorinated methylene carbons in the chain and the ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of perfluoro-2-butyltetrahydrofuran, the IR spectrum will be dominated by strong absorptions corresponding to C-F and C-O bond vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: As a liquid, the IR spectrum can be obtained directly by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 1350 - 1000 | Strong, Broad | C-F stretching | The most prominent feature of the spectrum, characteristic of perfluorinated compounds. This broad band is a composite of multiple C-F stretching vibrations from the various CF₂, CF₃, and CF groups. |

| 1150 - 1050 | Strong | C-O-C stretching | The ether linkage will give rise to a strong absorption band in this region. This may overlap with the strong C-F absorptions. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. For perfluorinated compounds, electron ionization (EI) often leads to extensive fragmentation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The liquid sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method. Chemical Ionization (CI) can be used as a softer ionization technique to potentially observe the molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The mass spectrum of perfluoro-2-butyltetrahydrofuran is expected to show a very weak or absent molecular ion (M⁺) at m/z 416. The fragmentation pattern will be dominated by the loss of fluorine and various perfluoroalkyl fragments.

| m/z | Proposed Fragment | Rationale |

| 397 | [M - F]⁺ | Loss of a fluorine atom. |

| 219 | [C₄F₉]⁺ | Cleavage of the perfluorobutyl side chain. |

| 197 | [C₄F₇O]⁺ | Fragmentation of the tetrahydrofuran ring. |

| 131 | [C₃F₅]⁺ | Further fragmentation of the perfluoroalkyl chains. |

| 69 | [CF₃]⁺ | A common and often abundant fragment in the mass spectra of perfluorinated compounds. |

"C₈F₁₆O (m/z 416)" -> "C₈F₁₅O⁺ (m/z 397)" [label="- F"]; "C₈F₁₆O (m/z 416)" -> "C₄F₉⁺ (m/z 219)" [label="- C₄F₇O"]; "C₈F₁₆O (m/z 416)" -> "C₄F₇O⁺ (m/z 197)" [label="- C₄F₉"]; "C₄F₉⁺ (m/z 219)" -> "C₃F₅⁺ (m/z 131)" [label="- CF₄"]; "C₄F₉⁺ (m/z 219)" -> "CF₃⁺ (m/z 69)" [label="- C₃F₆"]; }

Figure 2: Predicted mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic characterization of perfluoro-2-butyltetrahydrofuran relies on a multi-technique approach, with ¹⁹F NMR, ¹³C NMR, IR, and Mass Spectrometry each providing complementary and crucial pieces of structural information. This guide has outlined the expected spectroscopic data based on the known principles of analyzing fluorinated compounds. The provided protocols and predictive data serve as a valuable resource for scientists and researchers in the positive identification and characterization of this and other perfluorinated molecules. The inherent complexity of the spectra of such compounds underscores the importance of a systematic and well-informed approach to their analysis.

References

Sources

Dissolving the Undissolvable: A Senior Application Scientist's Guide to the Solubility of Organic Compounds in Perfluoro-2-butyltetrahydrofuran

Abstract

Perfluoro-2-butyltetrahydrofuran (PFBTHF), a prominent member of the perfluorinated compound family, presents a unique and challenging solvent landscape for researchers and drug development professionals. Its distinct properties, including high thermal stability, chemical inertness, and low surface tension, make it a compelling medium for specialized applications. However, its solvating power deviates significantly from conventional organic solvents, necessitating a nuanced understanding of solubility principles. This in-depth technical guide provides a comprehensive exploration of the solubility of organic compounds in PFBTHF. Moving beyond a simple compilation of data, this guide delves into the theoretical underpinnings of solubility in fluorinated systems, offers a framework for solubility prediction, and provides detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to empower researchers and scientists to confidently navigate the complexities of formulation and analysis in this unique solvent.

Introduction: The Enigma of Perfluoro-2-butyltetrahydrofuran as a Solvent

Perfluoro-2-butyltetrahydrofuran (CAS No: 335-36-4), often known by its trade name, is a fully fluorinated cyclic ether.[1][2] The substitution of all hydrogen atoms with fluorine imparts exceptional chemical and thermal stability.[3] This inertness, coupled with its excellent dielectric properties, has led to its use in demanding applications such as electronic cooling solutions and as a reaction medium for aggressive chemistries.[4][5]

However, the very characteristics that make PFBTHF a robust medium also define its peculiar solvent behavior. Perfluorinated compounds are famously both hydrophobic (water-repelling) and lipophobic (oil-repelling), a consequence of the low polarizability of the C-F bond and the high electronegativity of fluorine.[6] This dual nature means that traditional "like dissolves like" rules require careful re-evaluation. This guide will provide the foundational knowledge and practical tools to master solubility in this exceptional solvent.

Physicochemical Properties of Perfluoro-2-butyltetrahydrofuran

A thorough understanding of the physical and chemical properties of PFBTHF is the cornerstone of predicting and interpreting solubility behavior. The following table summarizes key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈F₁₆O | [1][2] |

| Molecular Weight | 416.06 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2][4] |

| Density | 1.77 - 1.78 g/cm³ at 20-25 °C | [7][8] |

| Boiling Point | 98 - 107 °C | [2][8] |

| Melting Point | -88 °C | [2][8] |

| Refractive Index | ~1.296 at 20 °C | [2][8] |

| Water Solubility | Insoluble | [2][4] |

| Vapor Pressure | High volatility, higher than expected for its molecular weight | [9] |

The Theoretical Framework: Understanding Solubility in Fluorinated Systems

The solubility of an organic compound in any solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system. Dissolution occurs spontaneously when ΔG is negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) factors. In the context of PFBTHF, the intermolecular forces at play are significantly different from those in hydrocarbon or polar protic/aprotic solvents.

The primary intermolecular interactions in perfluorinated compounds are weak van der Waals forces.[10] The highly electronegative fluorine atoms create a strong C-F bond, but the electron density is tightly held, leading to low polarizability of the molecule. This results in weak dispersion forces and a general inability to participate in significant dipole-dipole or hydrogen bonding interactions with most solutes.

The "Fluorophobic" Effect

While the term "hydrophobic" is well-understood, the concept of "lipophobicity" or, more accurately in this context, the "fluorophobic" effect, is crucial. Just as nonpolar molecules are driven out of a polar water phase, many non-fluorinated organic molecules are poorly solvated by the highly organized, weakly interacting PFBTHF "phase". This is a key reason why PFBTHF is immiscible with many common organic solvents.[10]

Hansen Solubility Parameters (HSPs): A Predictive Tool

Hansen Solubility Parameters provide a semi-quantitative method for predicting solubility based on the principle that "like dissolves like."[11][12] Each molecule is assigned three parameters representing the energy from:

-

δd (Dispersion forces): Arising from temporary dipoles in molecules.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for Perfluoro-2-butyltetrahydrofuran:

Estimated HSPs for Perfluoro-2-butyltetrahydrofuran:

-

δd: ~14.0 - 15.0 MPa⁰·⁵

-

δp: ~2.0 - 4.0 MPa⁰·⁵

-

δh: ~1.0 - 3.0 MPa⁰·⁵

Disclaimer: These are estimated values and should be used as a preliminary guide. Experimental verification is strongly recommended.

The utility of HSPs lies in their ability to predict solubility for a wide range of organic compounds, including active pharmaceutical ingredients (APIs), polymers, and excipients. By comparing the estimated HSPs of PFBTHF with the known HSPs of a target solute, researchers can make an informed initial assessment of potential solubility.

Predicting Solubility of Different Classes of Organic Compounds in PFBTHF

Based on the theoretical framework, we can make some general predictions about the solubility of various classes of organic compounds in PFBTHF.

-

Perfluorinated and Highly Fluorinated Compounds: These are the most likely to be soluble in PFBTHF due to the principle of "like dissolves like." The intermolecular forces are of a similar nature and magnitude.

-

Alkanes and other Nonpolar Compounds: While seemingly "nonpolar," the intermolecular forces in alkanes (van der Waals) are significantly different from those in perfluoroalkanes, often leading to immiscibility.[7] Small gaseous alkanes may show some solubility, but larger alkanes will have very limited solubility.

-

Aromatic Compounds: The polarizability of the π-electron system in aromatic compounds can lead to slightly better interactions with PFBTHF compared to alkanes, but high solubility is not generally expected.

-

Alcohols, Ketones, and Esters: These moderately polar compounds containing oxygen can exhibit some limited solubility. The ether oxygen in PFBTHF may have some weak dipole-dipole interactions with the carbonyl or hydroxyl groups of the solute.[13][14] However, the strong hydrogen bonding between alcohol molecules, for instance, will be a significant barrier to dissolution in the non-hydrogen-bonding PFBTHF.

-

Polar and Ionic Compounds: Compounds with strong permanent dipoles, and especially those that are ionic, will have negligible solubility in PFBTHF. The energy required to break the strong intermolecular forces or crystal lattice energy of these solutes cannot be compensated by the weak interactions with PFBTHF.

Experimental Determination of Solubility: A Practical Guide

Given the limited availability of quantitative solubility data for organic compounds in PFBTHF, experimental determination is often necessary. The following protocols are designed to be robust and provide accurate, reproducible results.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature. It is considered the benchmark for thermodynamic solubility measurements.

Causality of Experimental Choices:

-

Excess Solute: The addition of an excess of the solid compound ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.

-

Equilibration Time: A sufficient equilibration time (24-72 hours) is critical to ensure that the system has reached a true thermodynamic equilibrium. This is particularly important for compounds that dissolve slowly.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately measured temperature is essential for reproducible results.

-

Phase Separation: Centrifugation or filtration is used to completely separate the undissolved solid from the saturated solution, preventing artificially high concentration measurements.

-

Analytical Method: A validated, sensitive, and specific analytical method (e.g., HPLC, GC, UV-Vis) is required to accurately quantify the concentration of the solute in the saturated solution.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid organic compound to a known volume of PFBTHF in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully transfer an aliquot of the supernatant to a centrifuge tube and centrifuge at high speed to pellet any remaining solid particles. Alternatively, filter the supernatant through a chemically inert filter (e.g., PTFE).

-

Sample Preparation for Analysis: Carefully take a known volume of the clear, saturated solution and dilute it with a suitable solvent in which both the solute and PFBTHF are soluble and which is compatible with the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the organic compound.

-

Calculation: Calculate the solubility of the compound in PFBTHF (e.g., in mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Experimental Workflow for the Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

For early-stage drug discovery and formulation screening, where a large number of compounds need to be assessed quickly, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a solution upon addition of an anti-solvent (in this case, PFBTHF could be the solvent or the anti-solvent depending on the system).

Causality of Experimental Choices:

-

Stock Solution: A concentrated stock solution of the test compound in a good solvent (e.g., DMSO) allows for precise and automated dispensing.

-

Titration: The gradual addition of the test solution to the anti-solvent (or vice-versa) allows for the identification of the point of precipitation.

-

Precipitation Detection: Nephelometry (light scattering) or UV-Vis spectroscopy are commonly used to detect the formation of a precipitate.

-

Kinetic vs. Thermodynamic: It is crucial to understand that these methods measure kinetic solubility, which is often higher than thermodynamic solubility, as they do not allow for sufficient time to reach equilibrium.

Step-by-Step Protocol (Conceptual):

-

Preparation: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Dispensing: In a microplate format, dispense increasing volumes of the stock solution into wells containing a fixed volume of PFBTHF.

-

Mixing and Incubation: Mix the solutions and incubate for a short period.

-

Detection: Use a plate reader to measure the turbidity (nephelometry) or absorbance at a wavelength where the precipitate scatters light.

-

Determination: The concentration at which a significant increase in signal is observed is determined as the kinetic solubility.

Logical Relationship for Solubility Prediction and Determination

Caption: Logical workflow from compound properties to formulation decisions.

Applications in Research and Drug Development

The unique solvent properties of PFBTHF make it suitable for a range of specialized applications:

-

Reaction Medium for Fluorinated Compounds: It is an excellent solvent for reactions involving other fluorinated reagents and intermediates.

-

Drug Delivery of Fluorinated APIs: For highly fluorinated drug candidates, PFBTHF can be a suitable vehicle for preclinical studies.

-

Extraction of Fluorinated Compounds: Its selectivity for other fluorous molecules can be exploited in specialized liquid-liquid extraction protocols.

-

Polymer Processing: It can be used as a solvent for the processing and analysis of fluoropolymers.[2][15]

Safety, Handling, and Disposal

Perfluoro-2-butyltetrahydrofuran is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Storage: Store in a cool, dry place away from incompatible materials such as finely powdered metals.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its persistence, incineration at high temperatures is often the preferred method of disposal.

Conclusion

Perfluoro-2-butyltetrahydrofuran is a solvent with a unique and challenging set of properties. Its low miscibility with both aqueous and common organic solvents stems from its highly fluorinated nature and the resulting weak intermolecular forces. While quantitative solubility data is scarce, a strong understanding of the theoretical principles of solubility in fluorinated systems, coupled with the predictive power of Hansen Solubility Parameters, can provide valuable guidance. Ultimately, robust experimental determination using methods such as the shake-flask protocol is essential for obtaining accurate and reliable solubility data. By combining theoretical knowledge with rigorous experimental practice, researchers, scientists, and drug development professionals can effectively harness the unique potential of Perfluoro-2-butyltetrahydrofuran in their applications.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Perfluoro(2-butyltetrahydrofuran). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78976, Perfluoro-2-butyltetrahydrofuran. Retrieved from [Link]

-

LookChem. (n.d.). Cas 335-36-4, PERFLUORO-2-BUTYLTETRAHYDROFURAN. Retrieved from [Link]

- Alfa Aesar. (2024, February 2). Perfluoro(2-n-butyltetrahydrofuran) - SAFETY DATA SHEET.

- Synquest Labs. (2023, December 18). Perfluoro-2-butyltetrahydrofuran - Safety Data Sheet.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Abraham, M. H. (2011). The factors that influence solubility in perfluoroalkane solvents. ResearchGate. Retrieved from [Link]

-

Chang, Y., et al. (2015). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry, 6(35), 6310-6320. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Google Patents. (n.d.). US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.

- German, L., & Zemskov, S. (2000). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Journal of Fluorine Chemistry, 104(2), 193-203.

- Horváth, I. T. (2015). Fluorous Ethers. RSC Publishing.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Pirika. (2013, January 28). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

-

chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

- Fluorochem. (n.d.). The Role of Perfluoro(2-butyltetrahydrofuran) in Advanced Electronic Cooling Solutions. Retrieved from a publicly available technical article.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9544, Perfluoro compounds, C5-18. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). 6 Hansen solubility parameters of various solvents and extracts. Retrieved from [Link]

- BenchChem. (2025). Solubility of Organic Compounds in Perfluoro-2-methyl-3-ethylpentane: An In-depth Technical Guide. Retrieved from a publicly available technical guide.

-

ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

Rayner, P. J., et al. (2024). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters, 15(3), 828-834. Retrieved from [Link]

-

MDPI. (n.d.). Pharmaceuticals, Pesticides, and Poly- and Perfluoroalkyl Substances at Surface Water Occurrence Levels—Impact of Compound Specific Physicochemical Properties on Nanofiltration and Reverse Osmosis Processes. Retrieved from [Link]

- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.

- Nagwa. (n.d.). Lesson Explainer: Properties of Esters.

-

Pieri, E., et al. (2021). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Molecules, 26(18), 5595. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. sibran.ru [sibran.ru]

- 4. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 o… [ouci.dntb.gov.ua]

- 5. Perfluoroether - Wikipedia [en.wikipedia.org]

- 6. WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 15. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

A Researcher's Guide to Perfluoro-2-butyltetrahydrofuran: Commercial Sources, Purity, and Analytical Verification

Introduction: Understanding Perfluoro-2-butyltetrahydrofuran (PFBTF)

Perfluoro-2-butyltetrahydrofuran (CAS No. 335-36-4), often known by the trade name FC-75, is a fully fluorinated cyclic ether.[1][2] Its structure, which replaces all carbon-hydrogen bonds with highly stable carbon-fluorine bonds, imparts remarkable properties including high thermal stability, chemical inertness, low surface tension, and excellent dielectric strength.[3] These characteristics make it a valuable compound in specialized applications relevant to research and drug development, such as use as a heat transfer fluid, a stable solvent for fluorinated compounds, and a component in fluorous-phase synthesis.[3]

For scientists and developers, the procurement of high-quality PFBTF is paramount. The presence of impurities, such as isomers or partially fluorinated precursors, can significantly impact experimental outcomes, reaction kinetics, and the safety profile of developmental materials. This guide provides an in-depth analysis of the commercial landscape for PFBTF, discusses the critical aspects of purity, and presents a robust protocol for its analytical verification.

Commercial Availability and Sourcing

Perfluoro-2-butyltetrahydrofuran is available from several specialized chemical suppliers. Purity levels and available quantities can vary, making it essential for researchers to select a source that aligns with their specific application's tolerance for impurities.

It is important to note that PFBTF is often sold as a mixture of isomers, with the main component being 2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane.[1][2] Some suppliers explicitly label their product as a "multi-component mixture" or provide typical component percentages.[4]

Table 1: Comparison of Commercial Suppliers for Perfluoro-2-butyltetrahydrofuran

| Supplier | Catalog Number (Example) | Stated Purity | CAS Number | Notes |

| TCI America | P0867 | Purity (GC): multi-component mixture | 335-36-4 | Marketed as "Perfluoro(2-butyltetrahydrofuran) (so called)".[5] |

| Fluoryx Labs | FC23-08 | 97% | 454-31-9 (Note: This CAS differs) | Offers a specific grade.[6] |

| Fluoryx Labs | FC23-08M | >98% (Sum of Components) | 335-36-4 (Major Component) | Sold as "FC-75 Mixture" with a typical component breakdown provided.[4] |

| Key Organics | LS-13734 | >97% | 86508-42-1 (Note: This CAS differs) | Specifies a minimum purity level.[7] |

| Strem (Ascensus) | --- | min. 95% | 335-36-4 | Provides a minimum purity specification.[8] |

| Angene Chemical | AG003TMV | Not specified | 86508-42-1 (Note: This CAS differs) | Offers various quantities; Certificate of Analysis available upon request.[9] |

| Fisher Scientific | P086725G | Not specified | --- | Distributes TCI America products.[10] |

Disclaimer: Catalog numbers, purity, and CAS numbers are subject to change. Researchers should always consult the supplier's most current documentation and Certificate of Analysis (C of A) before purchase.

Understanding Purity and Potential Impurities

The purity of PFBTF is dictated by its synthesis and subsequent purification processes. The most common industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF). This process can lead to the formation of various structural isomers and fragmentation products.

Causality of Impurities:

-

Structural Isomers: ECF is not perfectly selective. Fluorination of 2-butyltetrahydrofuran can result in different isomers of PFBTF, as well as other perfluorinated C8 ethers. This is why many commercial grades are sold as isomer mixtures.[4]

-

Partially Fluorinated Species: Incomplete fluorination can leave residual C-H bonds, creating hydrofluoroethers (HFEs). These impurities can have vastly different chemical and physical properties compared to the perfluorinated target compound.

-

Starting Material and Byproducts: Residual starting material (2-butyltetrahydrofuran) or byproducts from its synthesis may persist through the fluorination process.

For applications in drug development or high-precision chemistry, the presence of reactive C-H bonds in partially fluorinated impurities can be particularly detrimental. Therefore, verifying the absence of such species is a critical quality control step.

Analytical Protocol for Purity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile and semi-volatile perfluorinated compounds like PFBTF.[11][12] It allows for the separation of isomers and the identification of impurities.

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol is designed to be self-validating by including solvent blanks, standard preparations, and clear data analysis steps to ensure trustworthy results.

Objective: To determine the purity of a commercial Perfluoro-2-butyltetrahydrofuran sample and identify potential impurities.

Materials:

-

Perfluoro-2-butyltetrahydrofuran (PFBTF) sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

-

Volumetric flasks (10 mL)

-

Microsyringes

-

GC vials with caps

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

GC Column suitable for fluorinated compounds (e.g., Agilent DB-624MS or similar mid-polarity column).[13]

Step-by-Step Methodology:

-

Solvent Blank Preparation:

-

Fill a GC vial with the pure solvent (e.g., Dichloromethane).

-

Causality: This step is crucial to ensure that the solvent and the system (injector, column) are free from contaminants that could interfere with the analysis.

-

-

Sample Preparation:

-

Prepare a dilute solution of the PFBTF sample. A typical concentration is ~100 µg/mL.

-

Accurately weigh ~1 mg of the PFBTF sample.

-

Dissolve it in the solvent in a 10 mL volumetric flask and fill to the mark.

-

Transfer the solution to a GC vial.

-

Causality: Dilution prevents overloading the GC column, which ensures sharp, symmetrical peaks for accurate quantification.

-

-